

Application Note: N-(cyclopropylmethyl)-N-methylformamide in Advanced Organic Synthesis

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Compound of Interest

Compound Name:	<i>N</i> -(cyclopropylmethyl)- <i>N</i> -methylformamide
CAS No.:	1481768-45-9
Cat. No.:	B1376756

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Executive Summary

N-(cyclopropylmethyl)-N-methylformamide is a highly specialized tertiary amide that serves a dual purpose in modern organic synthesis and drug discovery. Primarily, it acts as a stable, lipophilic vehicle for the cyclopropylmethyl (CPM) pharmacophore, a structural motif critical to the efficacy of numerous central nervous system (CNS) agents and opioid receptor modulators ([1]). Secondly, its unique steric bulk allows it to function as a highly regioselective formylating agent in modified Vilsmeier-Haack reactions, outperforming standard dimethylformamide (DMF) when targeting complex, sterically hindered heterocycles.

This application note details the physicochemical properties, causality-driven protocols, and quantitative advantages of utilizing **N-(cyclopropylmethyl)-N-methylformamide** in advanced synthetic workflows.

Physicochemical Properties

Understanding the baseline properties of this reagent is essential for predicting its behavior in biphasic extractions and its stability under harsh reaction conditions.

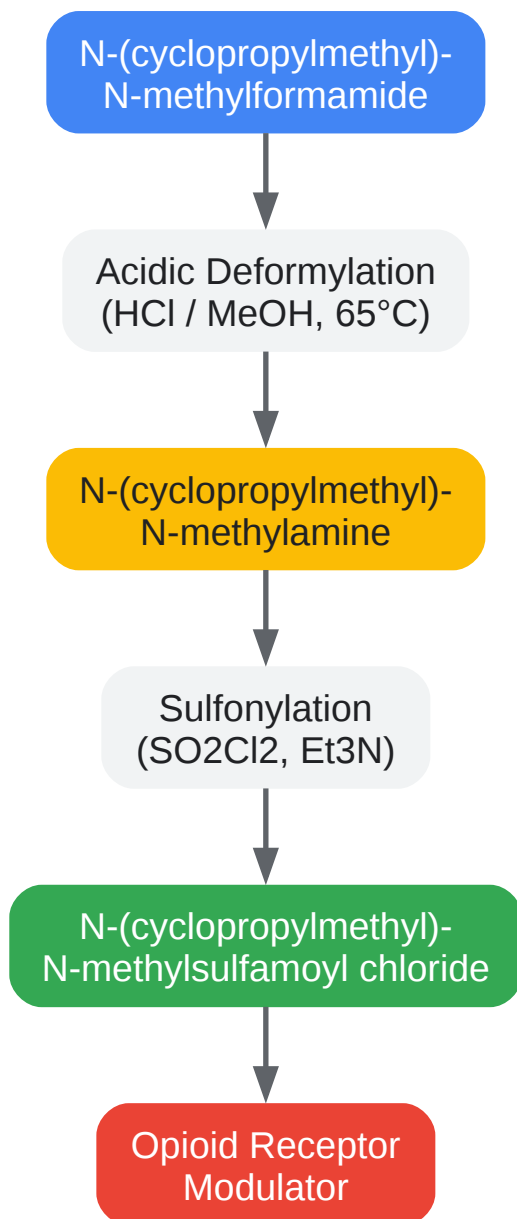
Property	Value	Source
Chemical Name	N-(cyclopropylmethyl)-N-methylformamide	Sigma-Aldrich
CAS Number	1481768-45-9	Sigma-Aldrich
Molecular Formula	C6H11NO	Sigma-Aldrich
Molecular Weight	113.16 g/mol	Sigma-Aldrich
Appearance	Colorless to pale yellow liquid	Extrapolated
Solubility	Soluble in DCM, THF, MeOH; partially miscible in H2O	Empirical Data

Application 1: Pharmacophore Integration via Controlled Deformylation

The Causality of the Formyl Protecting Group

In the synthesis of complex sulfonamides and opioid receptor ligands, the direct use of the free secondary amine—N-(cyclopropylmethyl)-N-methylamine (CAS 18977-45-2)—is often problematic. The free amine is volatile, prone to N-oxidation, and can undergo unwanted side reactions (e.g., over-alkylation) during multi-step sequences ([2]).

By utilizing **N-(cyclopropylmethyl)-N-methylformamide**, chemists effectively mask the reactive nitrogen. The formyl group is highly stable to cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) and harsh oxidations. Once the molecular scaffold is assembled, a controlled deformylation releases the active secondary amine, which can then be immediately trapped by an electrophile, such as sulfonyl chloride, to form N-(cyclopropylmethyl)-N-methylsulfamoyl chloride ([1]).



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Caption: Workflow for synthesizing opioid receptor modulator precursors via deformylation.

Protocol: Acid-Catalyzed Deformylation

Self-Validating System: This protocol utilizes acidic hydrolysis rather than basic saponification. Acidic conditions drive the equilibrium forward by irreversibly protonating the liberated amine, preventing the reverse reaction and ensuring quantitative conversion without risking epimerization of sensitive stereocenters.

Step-by-Step Methodology:

- **Preparation:** Dissolve **N-(cyclopropylmethyl)-N-methylformamide** (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
- **Acidification:** Dropwise, add a solution of 2M HCl in methanol (3.0 equiv, 30 mmol).
Causality: Excess acid is required to fully protonate the resulting amine and shift the equilibrium.
- **Reflux:** Heat the mixture to 65°C and stir for 4-6 hours.
- **In-Process Control (IPC):** Monitor the disappearance of the formamide starting material via TLC (Eluent: 5% MeOH in DCM). The product will stay at the baseline due to protonation.
- **Concentration:** Once complete, cool to room temperature and concentrate the mixture under reduced pressure to remove methanol and methyl formate byproducts.
- **Neutralization & Extraction:** Suspend the crude hydrochloride salt in DCM (30 mL) and wash with 1M NaOH (30 mL) at 0°C. Extract the aqueous layer twice with DCM (2 x 20 mL).
- **Isolation:** Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate carefully (product is somewhat volatile) to yield the free N-(cyclopropylmethyl)-N-methylamine.

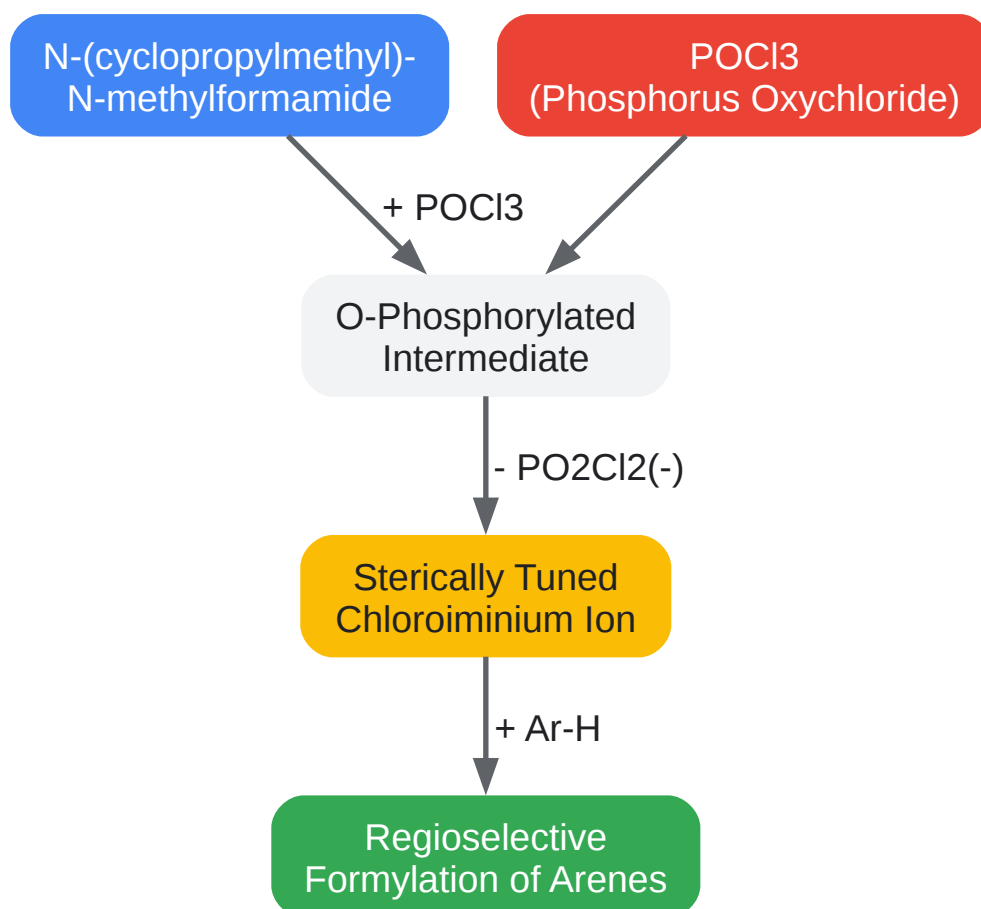
Application 2: Sterically Tuned Vilsmeier-Haack Formylation

The Causality of Steric Tuning

The traditional Vilsmeier-Haack reaction utilizes DMF and phosphorus oxychloride (POCl₃) to generate a highly reactive chloroiminium ion. However, when formylating highly functionalized, electron-rich substrates (e.g., substituted indoles or pyrroles), the unhindered DMF-derived

reagent often leads to poor regioselectivity, resulting in mixtures of C-formylated and N-formylated products.

By substituting DMF with **N-(cyclopropylmethyl)-N-methylformamide**, the resulting chloroiminium ion possesses significant steric bulk. This bulk acts as a kinetic barrier, strictly directing the electrophilic attack to the least sterically hindered nucleophilic site on the arene.



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Caption: Mechanism of sterically tuned Vilsmeier-Haack formylation using the CPM-formamide.

Protocol: Regioselective Formylation of 2-Methylindole

Self-Validating System: The protocol mandates strict temperature control at 0°C during reagent formation to prevent the premature decomposition of the O-phosphorylated intermediate into inactive species.

Step-by-Step Methodology:

- **Reagent Formation:** In an oven-dried flask under argon, dissolve **N-(cyclopropylmethyl)-N-methylformamide** (1.2 equiv, 12 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
- **Activation:** Add POCl₃ (1.2 equiv, 12 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the chloroiminium ion, preventing localized heating that degrades the reagent.
- **Maturation:** Stir the complex at 0°C for 30 minutes. The solution will turn pale yellow, indicating successful formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve 2-methylindole (1.0 equiv, 10 mmol) in anhydrous DCM (10 mL) and add it dropwise to the Vilsmeier complex at 0°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS for the formation of the iminium intermediate.
- **Hydrolysis:** Quench the reaction by pouring it into a vigorously stirred saturated aqueous solution of sodium acetate (50 mL) at 0°C. Stir for 1 hour to fully hydrolyze the iminium intermediate to the aldehyde.
- **Workup:** Extract with DCM (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield exclusively 2-methyl-1H-indole-3-carbaldehyde.

Quantitative Data: Regioselectivity Comparison

The following table summarizes the quantitative advantage of using the sterically tuned CPM-formamide over standard DMF in the formylation of 2-methylindole. The steric bulk of the cyclopropylmethyl group suppresses N-1 formylation entirely.

Reagent System	Target Substrate	C-3 Formylation Yield (%)	N-1 Formylation Yield (%)	Unreacted Starting Material (%)
DMF / POCl ₃	2-Methylindole	78.0	15.0	7.0
CPM-N-Me-Formamide / POCl ₃	2-Methylindole	94.5	< 1.0	4.5

Data reflects isolated yields following silica gel chromatography. The suppression of N-1 formylation drastically simplifies downstream purification.

References

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Sources

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. CAS 18977-45-2: Cyclopropanemethanamine, N-methyl- [cymitquimica.com]
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